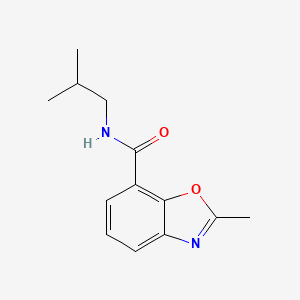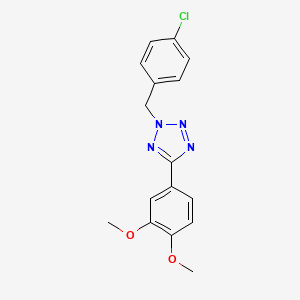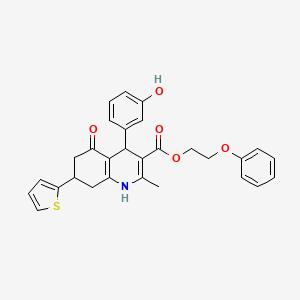![molecular formula C20H11N3O8 B11085751 (4Z)-4-[3-(2,4-dinitrophenoxy)benzylidene]-2-(furan-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B11085751.png)
(4Z)-4-[3-(2,4-dinitrophenoxy)benzylidene]-2-(furan-2-yl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(Z)-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-2-(2-FURYL)-1,3-OXAZOL-5-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of aromatic rings, nitro groups, and an oxazole ring, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Z)-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-2-(2-FURYL)-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Utilizing aldehydes and ketones to form the oxazole ring.
Nitration: Introducing nitro groups into the aromatic rings under controlled conditions.
Cyclization: Forming the oxazole ring through intramolecular reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for yield and purity, often employing catalysts and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{(Z)-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-2-(2-FURYL)-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: Nitro groups can be reduced to amines using reducing agents like hydrogen gas and palladium catalysts.
Substitution: Aromatic substitution reactions can occur, especially on the phenyl and furan rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution Reagents: Halogens, sulfonyl chlorides.
Major Products
Oxidation Products: Dinitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or sulfonated derivatives.
Scientific Research Applications
4-{(Z)-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-2-(2-FURYL)-1,3-OXAZOL-5-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{(Z)-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-2-(2-FURYL)-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound’s nitro groups and aromatic rings enable it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-{(E)-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-2-(2-FURYL)-1,3-OXAZOL-5-ONE: An isomer with a different configuration around the double bond.
4-{(Z)-1-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE}-2-(2-THIENYL)-1,3-OXAZOL-5-ONE: A similar compound with a thiophene ring instead of a furan ring.
Properties
Molecular Formula |
C20H11N3O8 |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
(4Z)-4-[[3-(2,4-dinitrophenoxy)phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H11N3O8/c24-20-15(21-19(31-20)18-5-2-8-29-18)10-12-3-1-4-14(9-12)30-17-7-6-13(22(25)26)11-16(17)23(27)28/h1-11H/b15-10- |
InChI Key |
VVXAASFTOOXURF-GDNBJRDFSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C=C\3/C(=O)OC(=N3)C4=CC=CO4 |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=C3C(=O)OC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11085685.png)
![(4Z)-4-{4-[(2-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11085692.png)
![Ethyl 5-(cyclopentylcarbamoyl)-4-methyl-2-[2-(2-methylphenoxy)acetamido]thiophene-3-carboxylate](/img/structure/B11085696.png)

![[2-methyl-6-(morpholin-4-ylsulfonyl)-2,3-dihydro-1H-indol-1-yl][4-(morpholin-4-ylsulfonyl)thiophen-2-yl]methanone](/img/structure/B11085708.png)
![N-cyclohexyl-2-{[6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B11085713.png)

![Benzoic acid, 4-[3-(5-cyclopropyl-2H-pyrazol-3-yl)-5-mercapto-[1,2,4]triazol-4-yl]-](/img/structure/B11085718.png)
![2-Amino-5-methyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7-olate](/img/structure/B11085722.png)
![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enamide](/img/structure/B11085735.png)
![N'-[1-(3-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B11085738.png)
![4-bromo-N-[1,1,1,3,3,3-hexafluoro-2-(2-phenylhydrazinyl)propan-2-yl]benzamide](/img/structure/B11085745.png)
![(1Z)-N-[3-[2-(3,4-dimethoxyphenyl)ethyl]oxadiazol-3-ium-5-yl]ethanimidate](/img/structure/B11085750.png)
